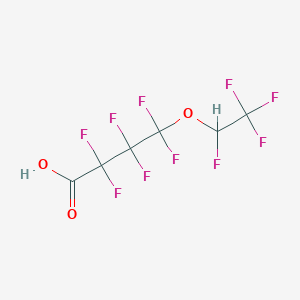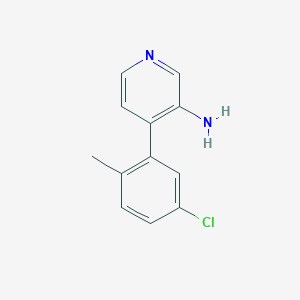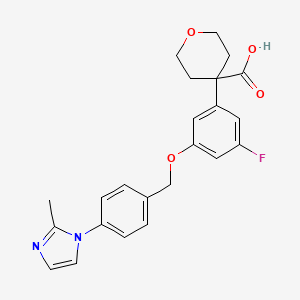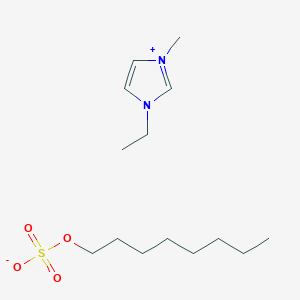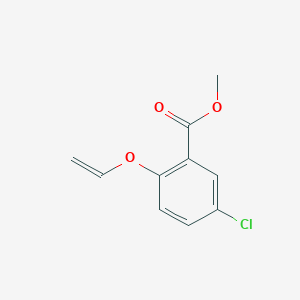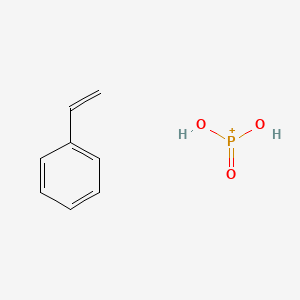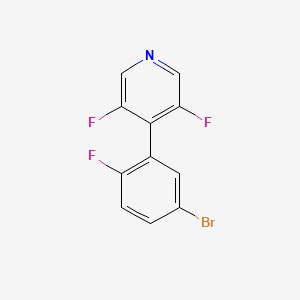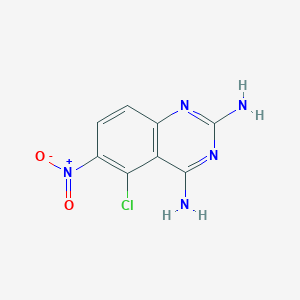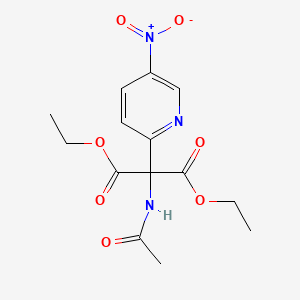![molecular formula C13H17BrN2O2 B8475069 ethyl 1-[(2-amino-5-bromoanilino)methyl]cyclopropane-1-carboxylate](/img/structure/B8475069.png)
ethyl 1-[(2-amino-5-bromoanilino)methyl]cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 1-[(2-amino-5-bromoanilino)methyl]cyclopropane-1-carboxylate is a synthetic organic compound that features a cyclopropane ring substituted with an ethyl ester group and an aniline derivative. The presence of the amino and bromo groups on the aniline ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(2-amino-5-bromoanilino)methyl]cyclopropane-1-carboxylate typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Aniline Derivative: The aniline derivative, 2-amino-5-bromoaniline, can be synthesized through a bromination reaction of 2-aminoaniline using bromine in an aqueous medium.
Coupling Reaction: The final step involves coupling the cyclopropane ring with the aniline derivative. This can be achieved through a nucleophilic substitution reaction where the aniline derivative reacts with an appropriate electrophile, such as an ester or an acid chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Simmons-Smith reaction and bromination steps, as well as the use of automated systems for the coupling reaction.
化学反応の分析
Types of Reactions
Oxidation: The amino group in the compound can undergo oxidation to form nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom using hydrogenation techniques.
Substitution: The bromo group can be substituted with various nucleophiles, such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) can be used in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro or nitroso derivatives of the original compound.
Reduction: The corresponding de-brominated compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 1-[(2-amino-5-bromoanilino)methyl]cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 1-[(2-amino-5-bromoanilino)methyl]cyclopropane-1-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The amino and bromo groups can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with signaling pathways by binding to key proteins, thereby altering their function.
類似化合物との比較
Similar Compounds
- Ethyl 1-[(2-amino-5-chloroanilino)methyl]cyclopropane-1-carboxylate
- Ethyl 1-[(2-amino-5-fluoroanilino)methyl]cyclopropane-1-carboxylate
- Ethyl 1-[(2-amino-5-iodoanilino)methyl]cyclopropane-1-carboxylate
Uniqueness
Ethyl 1-[(2-amino-5-bromoanilino)methyl]cyclopropane-1-carboxylate is unique due to the presence of the bromo group, which can participate in a variety of chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules. The bromo group also enhances the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications.
特性
分子式 |
C13H17BrN2O2 |
|---|---|
分子量 |
313.19 g/mol |
IUPAC名 |
ethyl 1-[(2-amino-5-bromoanilino)methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H17BrN2O2/c1-2-18-12(17)13(5-6-13)8-16-11-7-9(14)3-4-10(11)15/h3-4,7,16H,2,5-6,8,15H2,1H3 |
InChIキー |
YVQZEYUAHDFTCV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC1)CNC2=C(C=CC(=C2)Br)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
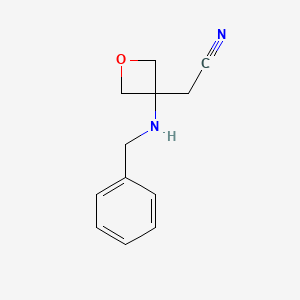
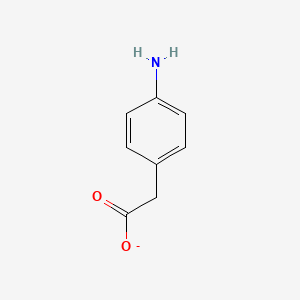
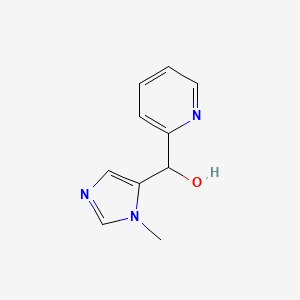
![3-(2,5-Dimethylphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8475008.png)
![2-[3-(Methylsulfanyl)phenoxy]-5-fluoronicotinic acid](/img/structure/B8475009.png)
